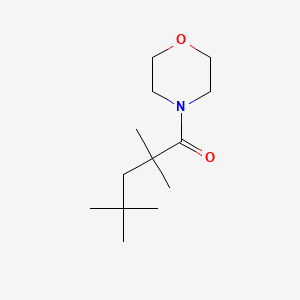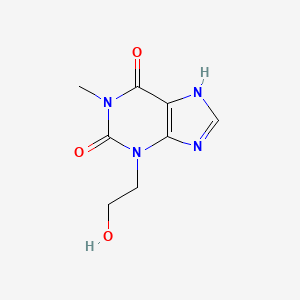
Xanthine, 3-(2-hydroxyethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its role in various biochemical processes, including its involvement in the metabolism of purines. It is structurally characterized by the presence of a xanthine core with a 2-hydroxyethyl group and a methyl group attached to it.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Xanthine, 3-(2-hydroxyethyl)-1-methyl- typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxyethyl group.
Industrial Production Methods
In industrial settings, the production of Xanthine, 3-(2-hydroxyethyl)-1-methyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
化学反应分析
Types of Reactions
Xanthine, 3-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted xanthine derivatives, which can have different pharmacological and biochemical properties.
科学研究应用
Xanthine, 3-(2-hydroxyethyl)-1-methyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: This compound is studied for its role in purine metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in treating conditions related to purine metabolism disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
作用机制
The mechanism of action of Xanthine, 3-(2-hydroxyethyl)-1-methyl- involves its interaction with enzymes involved in purine metabolism. It acts as a substrate for xanthine oxidase, leading to the production of uric acid and other metabolites. The compound’s effects on cellular pathways are mediated through its influence on nucleotide synthesis and degradation.
相似化合物的比较
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with similar xanthine structure.
Theophylline (1,3-dimethylxanthine): Used in treating respiratory diseases like asthma.
Theobromine (3,7-dimethylxanthine): Found in cocoa and chocolate, with mild stimulant effects.
Uniqueness
Xanthine, 3-(2-hydroxyethyl)-1-methyl- is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Unlike caffeine and theophylline, it has a hydroxyethyl group that influences its solubility and reactivity, making it a valuable compound for specialized research and industrial applications.
属性
CAS 编号 |
31542-47-9 |
|---|---|
分子式 |
C8H10N4O3 |
分子量 |
210.19 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1-methyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C8H10N4O3/c1-11-7(14)5-6(10-4-9-5)12(2-3-13)8(11)15/h4,13H,2-3H2,1H3,(H,9,10) |
InChI 键 |
XXSKBKUNDLWMML-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)C2=C(N=CN2)N(C1=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


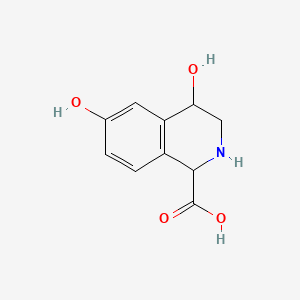
![(E)-Bis[2-(propan-2-yl)phenyl]diazene](/img/structure/B14692699.png)
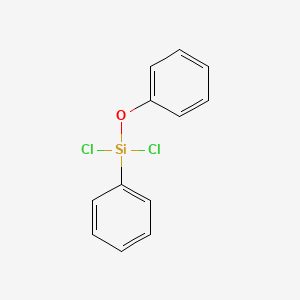
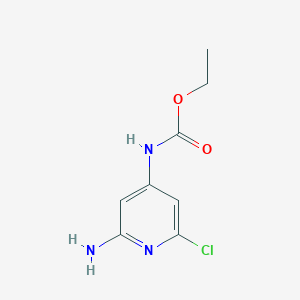

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14692719.png)
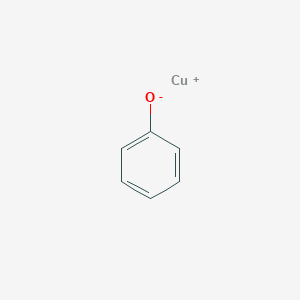
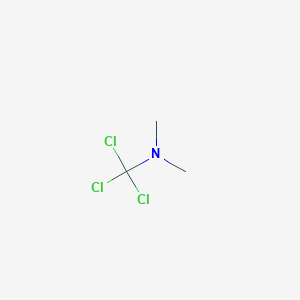
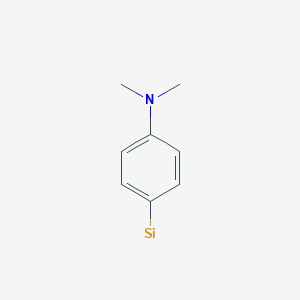
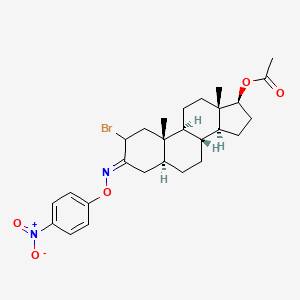


![[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(phosphonooxymethyl)oxolan-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14692767.png)
